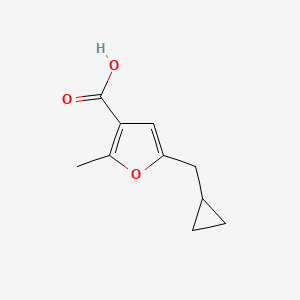
5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids This compound is characterized by a furan ring substituted with a cyclopropylmethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a cyclopropylmethyl ketone and a suitable furan derivative, the compound can be synthesized via a series of steps including alkylation, cyclization, and oxidation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The furan ring and carboxylic acid group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The cyclopropylmethyl group may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran-3-carboxylic acid: Lacks the cyclopropylmethyl group, resulting in different chemical properties.
5-(Cyclopropylmethyl)furan-3-carboxylic acid: Similar structure but without the methyl group on the furan ring.
Uniqueness
5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid is unique due to the presence of both the cyclopropylmethyl group and the methyl group on the furan ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-(cyclopropylmethyl)-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C10H12O3/c1-6-9(10(11)12)5-8(13-6)4-7-2-3-7/h5,7H,2-4H2,1H3,(H,11,12) |
InChI Key |
YZPQSYHIAFKFGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)CC2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[6.1.0]nonane-4-carboxylic acid](/img/structure/B13187632.png)
![1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane](/img/structure/B13187639.png)
![3-[1-(1,3-Dioxolan-2-yl)cyclohexyl]propan-1-amine](/img/structure/B13187643.png)
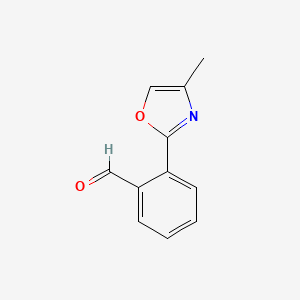
![[(4-Bromo-3-methylbutoxy)methyl]benzene](/img/structure/B13187650.png)
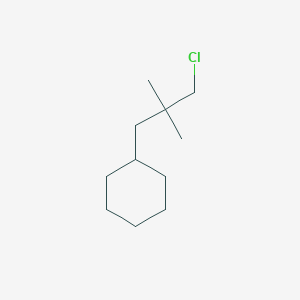
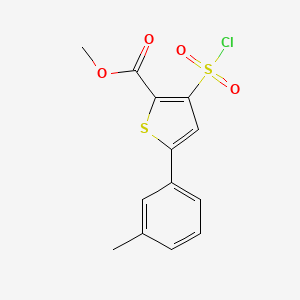
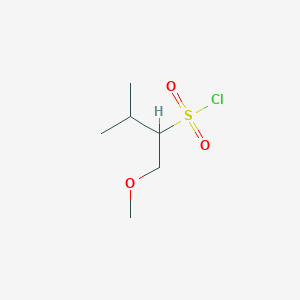
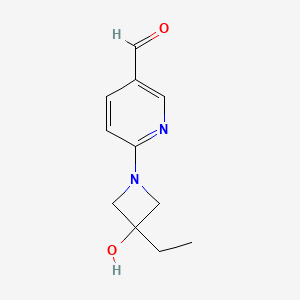
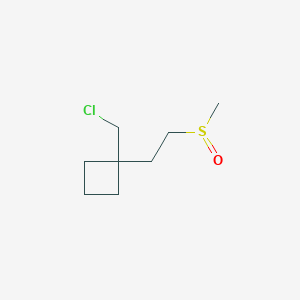
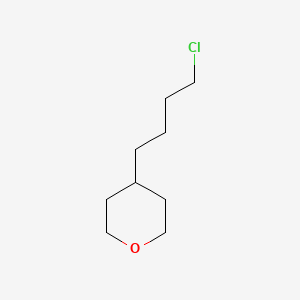
![1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid](/img/structure/B13187678.png)
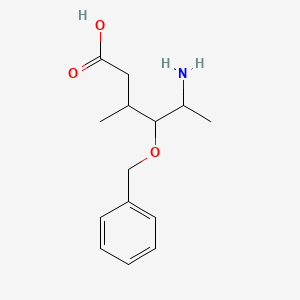
![2-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13187706.png)
